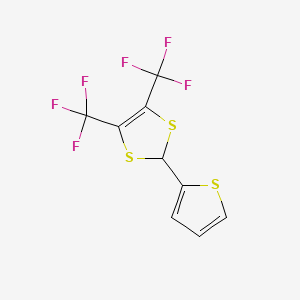
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is a compound that features a thiophene ring substituted with trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole, specific synthetic routes may involve the functionalization of the thiophene ring with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale heterocyclization reactions under controlled conditions. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of these reactions .
化学反应分析
Types of Reactions
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
作用机制
The mechanism of action of 2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Thiophene: A basic heterocycle with a sulfur atom in the ring.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Fluorinated Thiophenes: Thiophene derivatives with fluorine atoms or trifluoromethyl groups.
Uniqueness
2-(Thiophen-2-yl)-4,5-bis(trifluoromethyl)-2H-1,3-dithiole is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
属性
CAS 编号 |
96437-63-7 |
|---|---|
分子式 |
C9H4F6S3 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
2-thiophen-2-yl-4,5-bis(trifluoromethyl)-1,3-dithiole |
InChI |
InChI=1S/C9H4F6S3/c10-8(11,12)5-6(9(13,14)15)18-7(17-5)4-2-1-3-16-4/h1-3,7H |
InChI 键 |
IUZUKZSKSYXOAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2SC(=C(S2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
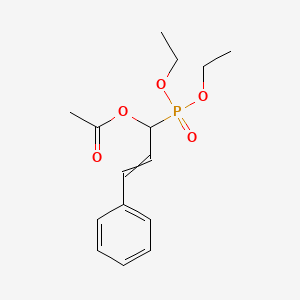
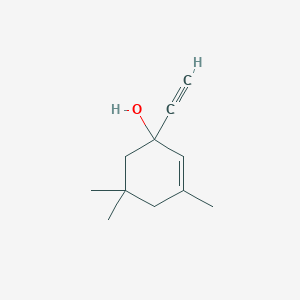
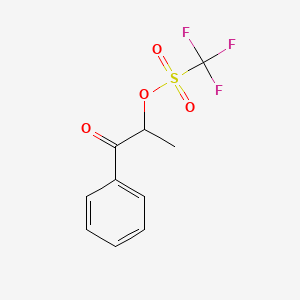
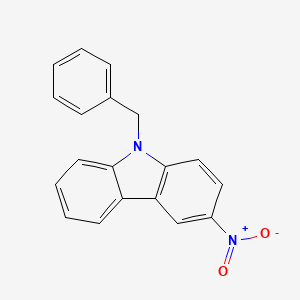
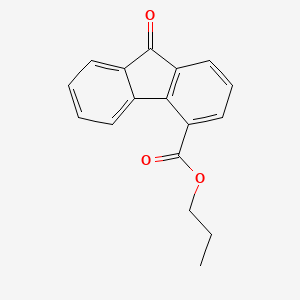
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
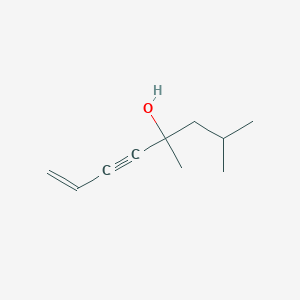
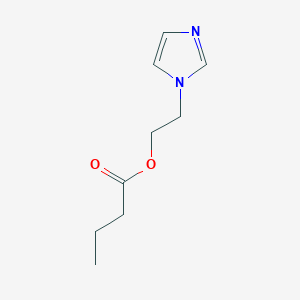
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
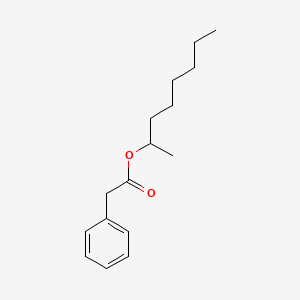
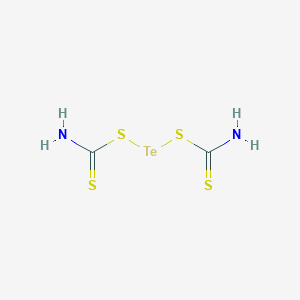
![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)
